molecular formula C21H24N6O B2696641 (1-methyl-1H-indazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034318-66-4

(1-methyl-1H-indazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2696641
CAS No.: 2034318-66-4
M. Wt: 376.464
InChI Key: UHPGEYUJMFMLKF-UHFFFAOYSA-N
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Description

The compound (1-methyl-1H-indazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound features an indazole moiety, a piperazine ring, and a tetrahydrocinnoline structure, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the indazole and tetrahydrocinnoline intermediates. The indazole moiety can be synthesized through the cyclization of hydrazones with aldehydes or ketones under acidic or basic conditions . The tetrahydrocinnoline structure can be obtained via the reduction of cinnoline derivatives using hydrogenation or other reducing agents . The final step involves the coupling of the indazole and tetrahydrocinnoline intermediates with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indazole or piperazine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(1-methyl-1H-indazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone: has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes and interactions due to its unique structure.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    (1-methyl-1H-indazol-3-yl)(4-(4-phenylpiperazin-1-yl)methanone): Similar structure but lacks the tetrahydrocinnoline moiety.

    (1-methyl-1H-indazol-3-yl)(4-(4-methylpiperazin-1-yl)methanone): Similar structure with a methyl group instead of the tetrahydrocinnoline moiety.

Uniqueness

The uniqueness of (1-methyl-1H-indazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone lies in its combination of the indazole, piperazine, and tetrahydrocinnoline moieties. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1-methylindazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-25-18-9-5-3-7-16(18)20(24-25)21(28)27-12-10-26(11-13-27)19-14-15-6-2-4-8-17(15)22-23-19/h3,5,7,9,14H,2,4,6,8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPGEYUJMFMLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4=NN=C5CCCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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